

A Comparative Guide to BDP TMR Azide for Bioorthogonal Labeling

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Compound of Interest

Compound Name: BDP TMR azide

Cat. No.: B13714336

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For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of a fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of the photophysical properties and performance of **BDP TMR azide**, a popular orange-red fluorescent probe, with several key alternatives. The data presented herein, supported by detailed experimental protocols, is intended to facilitate an informed decision for your specific research needs.

Quantitative Data Summary

The performance of a fluorescent probe is primarily dictated by its photophysical properties. A high fluorescence quantum yield (Φ) and a large molar extinction coefficient (ϵ) are desirable for achieving a bright signal. The following table summarizes these key parameters for **BDP TMR azide** and its alternatives.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$)	Quantum Yield (Φ)	Brightness ($\epsilon \times \Phi$)
BDP TMR azide	~545	~570	Not consistently reported	0.64 - 0.95	Variable
TAMRA azide	~546	~579	~91,000[1]	Not specified	-
Sulfo-Cy3 azide	548[2][3]	563[2][3]	162,000	0.1	16,200
Cy3B azide	~558	~572	~130,000	>0.5 (monomer)	>65,000
Alexa Fluor 555 azide	~555	~565	~150,000	High (not specified for azide)	-
ATTO 565 azide	564	590	120,000	0.90	108,000

Note: The quantum yield of **BDP TMR azide** is reported as 0.95 by BroadPharm and 0.64 by Lumiprobe. This discrepancy may arise from different measurement conditions or standards. Brightness is a calculated metric to estimate the overall fluorescence intensity.

Experimental Protocols

Accurate characterization and application of these fluorescent probes require robust experimental procedures. Below are detailed protocols for the determination of fluorescence quantum yield and for performing common bioorthogonal labeling reactions.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield (Φ) compares the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

- Fluorometer
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)
- Sample of unknown quantum yield
- Solvent (ensure the same solvent is used for both the standard and the sample)

Procedure:

- Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
- Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.
- Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
- Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
- Determine the slope of the linear fit for both plots (Grad_std and Grad_sample).
- Calculate the quantum yield of the sample (Φ_{sample}) using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{Grad}_{\text{sample}} / \text{Grad}_{\text{std}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.
- $\text{Grad}_{\text{sample}}$ and Grad_{std} are the gradients from the plots.
- n_{sample} and n_{std} are the refractive indices of the solvents for the sample and standard, respectively (this term is 1 if the same solvent is used).

Bioorthogonal Labeling Protocols

BDP TMR azide and its alternatives can be conjugated to biomolecules containing a terminal alkyne via a click chemistry reaction. The two most common methods are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

- Azide-functionalized fluorophore (e.g., **BDP TMR azide**)
- Alkyne-containing biomolecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate (reducing agent)
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Reaction buffer (e.g., PBS or Tris buffer)

Procedure:

- Dissolve the alkyne-containing biomolecule in the reaction buffer.
- Add the azide-functionalized fluorophore to the solution. A 2-5 fold molar excess of the fluorophore is typically used.
- In a separate tube, prepare the copper catalyst solution by mixing CuSO_4 and the chelating ligand.

- Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
- Add the copper catalyst solution to the reaction mixture.
- Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis, or precipitation) to remove unreacted fluorophore and catalyst.

Materials:

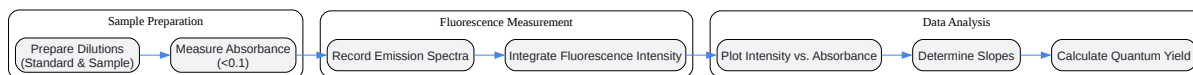
- Azide-functionalized fluorophore (e.g., **BDP TMR azide**)
- Biomolecule functionalized with a strained alkyne (e.g., DBCO, BCN)
- Reaction buffer (e.g., PBS)

Procedure:

- Dissolve the strained alkyne-containing biomolecule in the reaction buffer.
- Add the azide-functionalized fluorophore to the solution. A 2-5 fold molar excess of the fluorophore is typically used.
- Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light.
- Purify the labeled biomolecule using an appropriate method to remove the unreacted fluorophore.

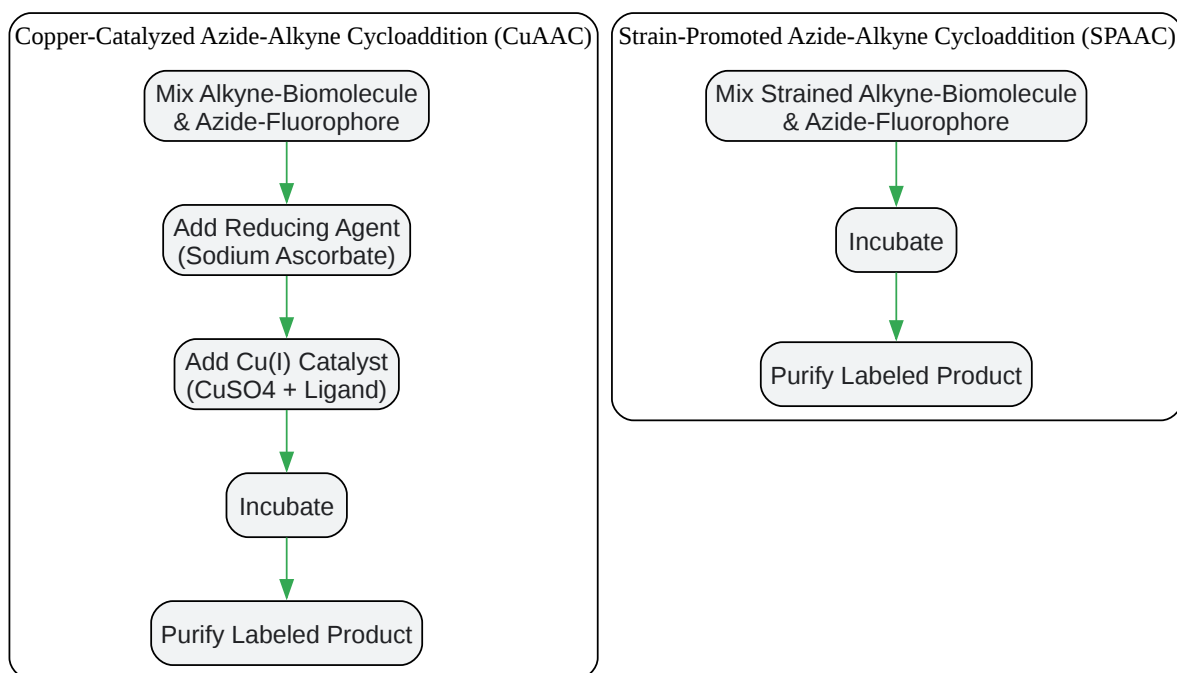
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in quantum yield determination and bioorthogonal labeling.



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Workflow for determining relative fluorescence quantum yield.



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Comparison of CuAAC and SPAAC experimental workflows.

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